Cefozopran hydrochloride

Description

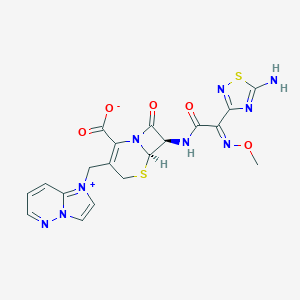

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-HEOFFLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cefozopran Hydrochloride's Mechanism of Action Against Pseudomonas aeruginosa: An In-depth Technical Guide

Abstract

Pseudomonas aeruginosa represents a significant clinical challenge due to its intrinsic and acquired resistance to a wide array of antimicrobial agents. Cefozopran, a fourth-generation cephalosporin, exhibits potent activity against this opportunistic pathogen. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of Cefozopran hydrochloride against P. aeruginosa. We delve into its primary mode of action targeting penicillin-binding proteins (PBPs), the key enzymatic machinery responsible for bacterial cell wall synthesis. Furthermore, this guide dissects the multifaceted resistance strategies employed by P. aeruginosa, including enzymatic degradation by β-lactamases, active efflux of the antibiotic, and the formidable barrier of its outer membrane. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these interactions, fostering a deeper understanding and facilitating the development of novel therapeutic strategies.

Introduction: The Clinical Imperative and a Potent Therapeutic Agent

Pseudomonas aeruginosa is a Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics complicates treatment and underscores the urgent need for effective therapeutic agents. This compound is a fourth-generation cephalosporin that has demonstrated significant efficacy against a broad spectrum of bacteria, including problematic pathogens like P. aeruginosa.[2] Like all β-lactam antibiotics, Cefozopran's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell wall, a structure essential for survival.[2][3] This guide will elucidate the precise molecular interactions that define Cefozopran's efficacy and the countervailing mechanisms that lead to resistance in P. aeruginosa.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis via Penicillin-Binding Protein (PBP) Targeting

The fundamental mechanism of action of Cefozopran, like other cephalosporins, is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3] This is achieved through the covalent binding and inactivation of penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space.[4]

The Central Role of PBP3 in P. aeruginosa

The following diagram illustrates the proposed mechanism of action of Cefozopran at the molecular level:

Quantitative Analysis of PBP Binding Affinity

The affinity of a β-lactam antibiotic for its PBP targets is a key determinant of its potency. This is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin, such as Bocillin FL, to the PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Comparative IC50 Values (μg/mL) of Anti-pseudomonal Cephalosporins for P. aeruginosa PBPs

| PBP Target | Ceftazidime | Cefepime | Ceftolozane |

| PBP1a | >128 | 64 | 4 |

| PBP1b | 16 | 8 | 0.5 |

| PBP2 | 128 | 128 | 2 |

| PBP3 | 0.5 | 0.5 | 0.03 |

| PBP4 | >128 | >128 | 64 |

| PBP5 | >128 | >128 | >128 |

| Source: Data synthesized from public research documents.[2] |

As illustrated in the table, potent anti-pseudomonal cephalosporins consistently demonstrate high affinity (low IC50) for PBP3.

Experimental Protocol: Determination of PBP Binding Affinity

This protocol outlines a competitive binding assay to determine the IC50 of a test cephalosporin for the PBPs of P. aeruginosa.

-

Preparation of P. aeruginosa Membranes:

-

Grow P. aeruginosa (e.g., strain PAO1) to mid-log phase in a suitable broth medium (e.g., Luria-Bertani broth).

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in buffer and lyse the cells by sonication or French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.

-

Add increasing concentrations of the test cephalosporin (e.g., Cefozopran) to the tubes.

-

Incubate the mixtures for a defined period (e.g., 10 minutes at 30°C) to allow the test compound to bind to the PBPs.

-

Add a fixed, subsaturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, to each tube.

-

Incubate for a further defined period (e.g., 15 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the membrane proteins by SDS-PAGE.

-

-

Data Analysis:

-

Visualize the fluorescently labeled PBPs in the gel using a suitable fluorescence scanner.

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Plot the percentage of Bocillin FL binding (relative to a control with no test compound) against the logarithm of the test cephalosporin concentration.

-

Determine the IC50 value, the concentration of the test compound that results in a 50% reduction in Bocillin FL binding, for each PBP.

-

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa employs a multi-pronged defense against β-lactam antibiotics, including Cefozopran. Understanding these resistance mechanisms is crucial for the development of effective treatment strategies.

Enzymatic Degradation: The Role of β-Lactamases

The production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, is a primary mechanism of resistance.[13] In P. aeruginosa, the chromosomally encoded AmpC β-lactamase is of particular clinical significance.[6][14] Overexpression of AmpC can lead to resistance to a broad range of cephalosporins.[15]

The following diagram illustrates the enzymatic inactivation of Cefozopran by AmpC β-lactamase:

Quantitative Analysis of β-Lactamase Hydrolysis

The efficiency of a β-lactamase against a particular antibiotic can be described by its Michaelis-Menten kinetic parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of reaction). The catalytic efficiency is often expressed as kcat/Km.

Table 2: Kinetic Parameters for the Hydrolysis of Cephalosporins by P. aeruginosa AmpC β-Lactamase

| Cephalosporin | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Nitrocefin | 48 | 1300 | 27 |

| Cephalothin | 450 | 1200 | 2.7 |

| Ceftazidime | >5000 | 0.01 | <0.000002 |

| Source: Data synthesized from public research documents.[7] |

While specific kinetic data for Cefozopran is not available, the data for ceftazidime, another potent anti-pseudomonal cephalosporin, suggests that it is a poor substrate for AmpC. This inherent stability is a key feature of later-generation cephalosporins.

Experimental Protocol: β-Lactamase Hydrolysis Assay

This spectrophotometric assay measures the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, by a purified β-lactamase or a bacterial cell lysate.

-

Preparation of Enzyme/Lysate:

-

Purify the β-lactamase of interest (e.g., AmpC) using standard chromatography techniques.

-

Alternatively, prepare a cell lysate from a P. aeruginosa strain of interest as described in the PBP binding protocol.

-

-

Spectrophotometric Assay:

-

In a cuvette, add a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Add a known concentration of the purified enzyme or cell lysate.

-

Initiate the reaction by adding a known concentration of nitrocefin.

-

Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) of the reaction.

-

Using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin, convert the rate of absorbance change to the rate of substrate hydrolysis (e.g., in µmol/min).

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of nitrocefin and plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation.

-

To assess the stability of a non-chromogenic cephalosporin like Cefozopran, a competition assay can be performed where the inhibition of nitrocefin hydrolysis by Cefozopran is measured.

-

Active Efflux: Pumping Out the Threat

P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps that can actively transport a wide range of antimicrobial agents, including cephalosporins, out of the cell.[1][16] The most clinically significant of these are the Resistance-Nodulation-Division (RND) family of pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[1][16] Overexpression of these pumps can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

The following diagram illustrates the role of efflux pumps in Cefozopran resistance:

Experimental Protocol: Efflux Pump Inhibitor (EPI) Assay

This assay determines the contribution of efflux pumps to antibiotic resistance by measuring the change in the MIC of the antibiotic in the presence and absence of an EPI.

-

MIC Determination (Broth Microdilution):

-

Prepare a series of two-fold dilutions of the test antibiotic (e.g., Cefozopran) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare an identical set of dilutions that also contain a fixed, sub-inhibitory concentration of an EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN).

-

Inoculate each well with a standardized suspension of the P. aeruginosa strain of interest.

-

Incubate the plates overnight at 37°C.

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Compare the MIC of the antibiotic in the absence of the EPI to the MIC in the presence of the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a mechanism of resistance to that antibiotic for the tested strain.

-

Reduced Outer Membrane Permeability

The outer membrane of P. aeruginosa is inherently less permeable to hydrophilic molecules, including many β-lactam antibiotics, compared to other Gram-negative bacteria.[5][17] This is due to the low number of large, non-specific porins and the presence of a highly charged lipopolysaccharide (LPS) layer.[5][10] Reduced expression of specific porins, such as OprD (which is involved in the uptake of carbapenems), can also contribute to resistance.[17] The permeability of the outer membrane is a critical factor that determines the concentration of Cefozopran that can reach its PBP targets in the periplasm. The permeability parameter (P) can be determined using methods that measure the rate of β-lactam hydrolysis by periplasmic β-lactamases in intact versus lysed cells.[1][13][18]

Summary and Future Directions

This compound exerts its potent bactericidal activity against P. aeruginosa primarily through the inhibition of PBP3, leading to the disruption of cell division and subsequent cell lysis. However, the clinical efficacy of Cefozopran can be compromised by a combination of resistance mechanisms, including enzymatic degradation by AmpC β-lactamase, active efflux via MDR pumps, and the low permeability of the outer membrane.

For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. The experimental protocols provided in this guide offer a robust framework for investigating the intricate interplay between Cefozopran and P. aeruginosa. Future research should focus on obtaining specific quantitative data for Cefozopran's interaction with P. aeruginosa PBPs and resistance determinants. Such data will be invaluable for optimizing dosing regimens, developing novel β-lactamase inhibitors, and designing new cephalosporins that can evade these resistance mechanisms.

References

- Angus, B. L., Carey, A. M., Caron, D. A., Kropinski, A. M., & Hancock, R. E. (1982). Outer membrane permeability in Pseudomonas aeruginosa: comparison of a wild-type with an antibiotic-supersusceptible mutant. Antimicrobial agents and chemotherapy, 21(2), 299–309.

- Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539.

- Estahbanaty, R., & Livermore, D. M. (2022). β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects. Antibiotics, 11(2), 203.

- Moya, B., Zamorano, L., Juan, C., Pérez, J. L., Ge, Y., & Oliver, A. (2010). Affinity of the new cephalosporin CXA-101 to penicillin-binding proteins of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 54(9), 3933–3937.

- Nakagawa, J., Tamaki, S., & Matsuhashi, M. (1979). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 16(6), 719–725.

- Pai, H., Kim, J., Kim, J., Lee, J. H., Choe, K. W., & Gotoh, N. (2001). Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities. Antimicrobial agents and chemotherapy, 45(11), 3086–3091.

- Pagès, J. M., James, C. E., & Winterhalter, M. (2008). The porin and the permeating antibiotic: a selective diffusion barrier in Gram-negative bacteria. Nature reviews. Microbiology, 6(12), 893–903.

- Schirmer, T. (1998). General and specific porins from bacterial outer membranes. Journal of structural biology, 121(2), 101–109.

-

Shionogi & Co., Ltd. (2024). This compound. Patsnap Synapse. Retrieved from [Link]

- Spratt, B. G. (1977). Properties of the penicillin-binding proteins of Escherichia coli K12. European journal of biochemistry, 72(2), 341–352.

- Trias, J., & Nikaido, H. (1990). Outer membrane protein D2 of Pseudomonas aeruginosa has a binding site for basic amino acids and peptides. The Journal of biological chemistry, 265(26), 15680–15684.

- Venter, H., Mowla, R., Ohene-Agyei, T., & Ma, S. (2015). The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy. Frontiers in microbiology, 6, 960.

- Waxman, D. J., & Strominger, J. L. (1983). Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics. Annual review of biochemistry, 52, 825–869.

- Zimmermann, W., & Rosselet, A. (1977). Function of the outer membrane of Escherichia coli as a permeability barrier to beta-lactam antibiotics. Antimicrobial agents and chemotherapy, 12(3), 368–372.

- Lomovskaya, O., Warren, M. S., Lee, A., Galazzo, J., Fronko, R., Lee, M., Blais, J., Cho, D., Chamberland, S., Vanasse, P., & Moir, D. T. (2001). Use of an Efflux Pump Inhibitor to Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 45(1), 105-116.

- Rodriguez-Martinez, J. M., Poirel, L., & Nordmann, P. (2009). Extended-Spectrum Cephalosporinases in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 53(5), 1766-1771.

- Schofield, C. J., & Brem, J. (2022). Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol. Chemical Science, 13(36), 10743-10751.

- Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129–145.

- Sualdea, B., Lázaro-Díez, M., & Ramos-Vivas, J. (2015). PBP3 inhibition elicits adaptive responses in Pseudomonas aeruginosa. Molecular microbiology, 97(6), 1136–1149.

- Uria, M. J., & Blázquez, J. (2012). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. The Journal of antimicrobial chemotherapy, 67(11), 2630–2636.

- Wolter, D. J., & Lister, P. D. (2013). Exploring sequence requirements for C₃/C₄ carboxylate recognition in the Pseudomonas aeruginosa cephalosporinase: Insights into plasticity of the AmpC β-lactamase. Protein science : a publication of the Protein Society, 20(5), 941–952.

- Zamorano, L., Juan, C., Pérez, J. L., & Oliver, A. (2011). Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 17(10), 1587–1591.

- Cabot, G., Ocampo-Sosa, A. A., & Oliver, A. (2011). Stepwise Upregulation of the Pseudomonas aeruginosa Chromosomal Cephalosporinase Conferring High-Level β-Lactam Resistance Involves Three AmpD Homologues. Antimicrobial Agents and Chemotherapy, 55(7), 3145-3152.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pattern of cephalosporin and carbapenem-resistant Pseudomonas aeruginosa: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Outer membrane permeability: Antimicrobials and diverse nutrients bypass porins in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise Upregulation of the Pseudomonas aeruginosa Chromosomal Cephalosporinase Conferring High-Level β-Lactam Resistance Involves Three AmpD Homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevalence, Resistance Mechanisms, and Susceptibility of Multidrug-Resistant Bloodstream Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring sequence requirements for C3/C4 carboxylate recognition in the Pseudomonas aeruginosa cephalosporinase: Insights into plasticity of the AmpC β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Extended-Spectrum Cephalosporinases in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbapenem Activities against Pseudomonas aeruginosa: Respective Contributions of OprD and Efflux Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cefozopran Hydrochloride

Abstract

Cefozopran is a parenteral fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains known for resistance to earlier-generation β-lactam agents.[1][2] Its unique chemical architecture, featuring specific side chains at the C-3 and C-7 positions of the cephem nucleus, enhances its antibacterial efficacy and stability against β-lactamases.[1] This guide provides an in-depth exploration of the prevalent synthetic pathways for Cefozopran hydrochloride, beginning from the common precursor 7-aminocephalosporanic acid (7-ACA). We will dissect the strategic considerations behind each synthetic step, from side-chain introduction to purification and salt formation. Furthermore, this document establishes a robust framework for the comprehensive characterization of the final active pharmaceutical ingredient (API), employing a suite of spectroscopic and chromatographic techniques. Detailed, field-proven protocols for structural verification by NMR, IR, and MS, alongside purity and potency analysis by HPLC, are provided to ensure a self-validating system for quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a technical and practical understanding of this compound synthesis and analysis.

Introduction to this compound

Chemical Identity and Classification

Cefozopran, also known by its development code SCE-2787, is a semisynthetic, fourth-generation cephalosporin antibiotic.[1][3] Structurally, it is characterized by a 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] group and an imidazo[1,2-b]pyridazinium-1-yl)methyl group at positions 7 and 3 of the 3-cephem-4-carboxylic acid core, respectively.[4][5] It is administered parenterally as the hydrochloride salt to improve its stability and solubility.

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal action of Cefozopran stems from the inhibition of bacterial cell wall synthesis.[2][3][6] The core mechanism involves three critical stages:

-

Penetration: Cefozopran effectively penetrates the outer membrane of Gram-negative bacteria, a key feature that distinguishes it from earlier generations.[2][7]

-

Stability: It exhibits high resistance to hydrolysis by a wide range of β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[6]

-

Inhibition: The drug binds to and inactivates essential penicillin-binding proteins (PBPs).[2][3] This inactivation disrupts the final transpeptidation step in peptidoglycan synthesis, compromising the integrity of the bacterial cell wall, which ultimately leads to cell lysis and death.[3][7]

Synthesis of this compound: A Step-by-Step Elucidation

The most established synthetic route to this compound originates from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product that serves as a cornerstone for many semi-synthetic cephalosporins.[1][4] The overall strategy involves the sequential and regioselective introduction of the C-7 and C-3 side chains.

Synthetic Pathway from 7-ACA

The synthesis is a multi-step process that demands precise control over reaction conditions to achieve acceptable yields and high purity.[4][5] An alternative approach starting from GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) has also been reported, aiming for improved yields and industrial scalability.[8][9]

Caption: Fig. 1: Synthetic Pathway of Cefozopran HCl from 7-ACA.

Detailed Experimental Protocol: 7-ACA Route

The following protocol is a synthesized representation based on established methodologies.[4][5]

Step 1: Condensation to form the C-7 Side Chain

-

Objective: To acylate the primary amine at the C-7 position of the 7-ACA nucleus.

-

Procedure:

-

Suspend 7-ACA in a suitable organic solvent (e.g., dichloromethane).

-

Add a tertiary amine base, such as triethylamine (Et3N), to facilitate the reaction.[4]

-

Slowly add a solution of S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (the activated ester of the side chain) at a controlled temperature (0-5°C).

-

Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid, is isolated via precipitation and filtration.

-

-

Rationale: The use of an activated thioester facilitates the amide bond formation under mild conditions. Triethylamine acts as a base to neutralize the acid formed during the reaction and to deprotonate the amine of 7-ACA, increasing its nucleophilicity.

Step 2: Protection and C-3 Substitution

-

Objective: To replace the acetoxy group at the C-3 position with the imidazo[1,2-b]pyridazine moiety.

-

Procedure:

-

The product from Step 1 is suspended in a dry solvent.

-

A silylating agent, such as hexamethyldisilazane (HMDS), is added to protect the carboxylic acid group.[4][10] This step is crucial for preventing side reactions.

-

Iodotrimethylsilane (TMSI) is introduced as a catalyst, followed by the addition of imidazo[1,2-b]pyridazine.[4]

-

The reaction is heated gently and monitored until the starting material is consumed.

-

The silyl protecting group is then removed (deprotection) by adding methanol.[4]

-

-

Rationale: Silanization of the carboxylic acid increases the solubility of the intermediate in organic solvents and prevents it from interfering with the substitution reaction. TMSI is an effective catalyst for nucleophilic substitution at the C-3' position of the cephem nucleus.

Step 3: Purification and Salt Formation

-

Objective: To purify the Cefozopran free base and convert it to the stable hydrochloride salt.

-

Procedure:

-

Following deprotection, the crude Cefozopran product may require purification, potentially involving ion-exchange chromatography to remove iodide ions.[4]

-

The purified free base is dissolved in a suitable solvent mixture (e.g., ethanol/acetone).[10]

-

A calculated amount of hydrochloric acid (in a solvent like isopropanol) is added to precipitate this compound.

-

The resulting solid is filtered, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield the final API.

-

-

Rationale: Conversion to the hydrochloride salt enhances the compound's stability, handling properties, and suitability for formulation into an injectable dosage form.

Comprehensive Characterization and Quality Control

The identity, purity, and quality of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques. The structure should be verified by MS, IR, and ¹H-NMR.[4]

Spectroscopic Structural Elucidation

Protocol 3.1.1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of protons.

-

Procedure:

-

Interpretation: Key signals to verify include a singlet for the methoxy group (~δ 3.9 ppm), a doublet for a proton on the β-lactam ring (~δ 5.2 ppm), and signals in the aromatic region corresponding to the thiadiazole and imidazopyridazine rings.[11] The ratio of integrated intensities of these signals must align with the expected number of protons.[11]

Protocol 3.1.2: Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups present in the molecule.

-

Procedure:

-

Prepare a sample, typically as a potassium bromide (KBr) pellet.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Interpretation: Look for characteristic absorption bands, including a strong C=O stretch for the β-lactam ring (typically ~1750-1780 cm⁻¹), C=O stretches for the amide and carboxylic acid, N-H bands, and C=N stretches from the heterocyclic rings.

Protocol 3.1.3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

-

Interpretation: The mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ of the Cefozopran free base, confirming the correct molecular formula (C₁₉H₁₇N₉O₅S₂).

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and potency of this compound.[12]

Caption: Fig. 2: HPLC Analysis Workflow for Cefozopran HCl.

Protocol 3.2.1: Reversed-Phase HPLC Method

-

Objective: To separate Cefozopran from process-related impurities and degradation products and to quantify its concentration.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent, with a UV-VIS detector.[13]

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate at pH 6.0) and an organic modifier (e.g., acetonitrile).[14] The exact ratio should be optimized for ideal separation.

-

Detection Wavelength: 240-265 nm, selected for optimal sensitivity.[14][15]

-

Column Temperature: Controlled at 30-32°C for reproducibility.[13]

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[15][16]

-

Data Processing:

-

Purity: Calculate the area percentage of the main Cefozopran peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often targeted.[5]

-

Assay (Potency): Compare the peak area of the sample to the peak area of the reference standard to determine the exact concentration (potency) of the synthesized batch.

-

-

Data Summary and Interpretation

Effective synthesis and characterization rely on comparing obtained data against established benchmarks.

Table 1: Summary of Synthetic Yields and Purity

| Parameter | Typical Value | Source |

| Overall Yield (7-ACA Route) | 15% - 25% | [4][5] |

| Purity (by HPLC) | > 98% | [5] |

| Water Content (Karl Fischer) | < 2.5% | [10][11] |

Table 2: Key Characterization Data

| Technique | Parameter | Expected Result | Source |

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.9 (s, -OCH₃), ~5.2 (d, β-lactam H) | [11] |

| IR | Wavenumber (cm⁻¹) | ~1770 (β-lactam C=O) | General Cephalosporin Data |

| MS (ESI+) | m/z | [M+H]⁺ corresponding to C₁₉H₁₇N₉O₅S₂ | [3] |

| HPLC | Detection Wavelength | 240 - 265 nm | [14][15] |

| Physicochemical | Appearance | White to pale yellow crystalline powder | [11] |

| Physicochemical | Solubility | Slightly soluble in water, soluble in DMSO | [11][17] |

Conclusion

The synthesis of this compound is a well-defined yet intricate process that relies on the strategic modification of the 7-ACA core. Success is contingent upon careful control of reaction parameters, particularly during the protection/deprotection and substitution steps. A robust analytical framework is paramount for ensuring the quality of the final API. The integration of spectroscopic methods (NMR, IR, MS) for absolute structural confirmation and chromatographic techniques (HPLC) for purity and potency provides a comprehensive and self-validating system for quality control. This guide offers a foundational blueprint for researchers and developers engaged in the synthesis and analysis of this important fourth-generation cephalosporin.

References

- The Discovery and Development of Cefozopran: A Technical Guide. Benchchem.

- Synthesis of this compound. ResearchGate.

- Study on synthesis of this compound. ResearchGate.

- What is this compound used for?. Patsnap Synapse.

- Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.

- CN102002060B - Preparation method of this compound. Google Patents.

- Preparation method of this compound. Eureka | Patsnap.

- CN102443017A - Preparation method of this compound. Google Patents.

- Cefozopran | C19H17N9O5S2 | CID 9571080. PubChem - NIH.

- Structural confirmation of this compound. Ingenta Connect.

- Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria. Benchchem.

- CN101265267A - Method for preparing this compound, this compound powder injection and preparation method thereof. Google Patents.

- This compound Bacterial chemical. MedChemExpress.

- Quantitative Analysis of Cefozopran in Biological Fluids: Application Notes and Protocols. Benchchem.

- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Austin Publishing Group.

- Cefozopran HCl. GoldBio.

- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Research & Reviews: Journal of Pharmaceutical Analysis.

- This compound. The Japanese Pharmacopoeia.

- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Repositório Comum.

- New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. ResearchGate.

- A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PubMed Central.

- Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org.

- Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC And LC-MS. IOSR Journal.

- A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy.

- Spectrophotometric method for the determination of Cefoperazone sodium in pharmaceutical formulations. ResearchGate.

- Spectrophotometric Determination of Some Cephalosporins in Bulk and in Pharmaceutical Formulations. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102002060B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iiste.org [iiste.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefozopran Hydrochloride

This guide provides a comprehensive technical overview of the in vitro antibacterial spectrum of Cefozopran hydrochloride, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the agent's mechanism of action, its activity against a broad range of bacterial pathogens, the standardized methodologies for its evaluation, and the pertinent mechanisms of microbial resistance.

Introduction: The Molecular and Pharmacological Profile of Cefozopran

Cefozopran is a parenteral fourth-generation cephalosporin characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its chemical structure includes a C-3 side chain with a substituted imidazo[1,2-b]pyridazine moiety and a C-7 aminothiazolylacetamido side chain with a methoxyimino group, which confers stability against many common β-lactamases.[2] As a fourth-generation agent, Cefozopran combines the potent Gram-negative activity of third-generation cephalosporins with enhanced activity against Gram-positive organisms.[3] Its primary clinical utility lies in treating severe and hospital-acquired infections where broad-spectrum, empirical coverage is essential.[]

Mechanism of Action

The bactericidal effect of Cefozopran, like all β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis.[4] The process is initiated by the drug's binding to and subsequent inactivation of Penicillin-Binding Proteins (PBPs).[5] These enzymes are critical for the terminal stages of peptidoglycan synthesis, a polymer essential for the structural integrity of the bacterial cell wall.[2][6] By acylating the transpeptidase domain of PBPs, Cefozopran prevents the cross-linking of peptidoglycan chains. This disruption compromises the cell wall's integrity, leading to cellular lysis and bacterial death.[2][5] A key attribute of Cefozopran is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for multiple PBP types, which contributes to its potent and broad-spectrum activity.[4]

Caption: Mechanism of Cefozopran action against Gram-negative bacteria.

In Vitro Antibacterial Spectrum

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following sections summarize the in vitro activity of Cefozopran against a wide array of clinically relevant isolates, with data primarily derived from extensive post-marketing surveillance studies.

Activity Against Gram-Positive Bacteria

Cefozopran demonstrates potent activity against many Gram-positive cocci. It is highly effective against methicillin-susceptible staphylococci and various streptococcal species, including strains of Streptococcus pneumoniae with reduced susceptibility to penicillin.[7][8] However, like most cephalosporins, it is inactive against methicillin-resistant Staphylococcus aureus (MRSA) and has limited utility against enterococci.[7][9]

Table 1: In Vitro Activity of Cefozopran Against Gram-Positive Clinical Isolates

| Bacterial Species | No. of Strains | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | - | 2 | [7] |

| Staphylococcus epidermidis (MSSE) | - | 0.5 | [7] |

| Staphylococcus epidermidis (MRSE) | - | 16 | [7][9] |

| Staphylococcus haemolyticus | - | 64 | [7] |

| Streptococcus pyogenes | - | ≤0.063 | [7] |

| Streptococcus agalactiae | - | 0.125 | [7] |

| Streptococcus pneumoniae (PSSP)¹ | 50 | ≤0.025 | [8] |

| Streptococcus pneumoniae (PISP)² | 50 (combined) | 0.39 | [8] |

| Streptococcus pneumoniae (PRSP)³ | 50 (combined) | 0.39 | [8] |

| Enterococcus faecalis | - | 16 | [7][9] |

| Enterococcus faecium | - | >64 | [7] |

| Enterococcus avium | - | >64 | [7] |

¹Penicillin-Susceptible; ²Penicillin-Intermediate; ³Penicillin-Resistant. MIC data for PISP and PRSP were reported as a combined value.

Activity Against Gram-Negative Bacteria

Cefozopran exhibits a broad and potent spectrum of activity against Gram-negative bacteria, a hallmark of fourth-generation cephalosporins. This includes excellent activity against many species of the Enterobacterales order and the challenging non-fermenter, Pseudomonas aeruginosa.[10]

Table 2: In Vitro Activity of Cefozopran Against Gram-Negative Clinical Isolates

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

|---|---|---|

| Moraxella (Branhamella) catarrhalis | 4 | [10] |

| Haemophilus influenzae | 1 | [10] |

| Escherichia coli | 0.125 | [10] |

| Klebsiella pneumoniae | 1 | [10] |

| Klebsiella oxytoca | 0.25 | [10] |

| Enterobacter aerogenes | 1 | [10] |

| Enterobacter cloacae | 32 to 128* | [10] |

| Serratia marcescens | 0.5 | [10] |

| Citrobacter freundii | 8 | [10] |

| Proteus mirabilis | 0.25 | [10] |

| Morganella morganii | 2 | [10] |

| Pseudomonas aeruginosa | 16 | [10] |

| Acinetobacter baumannii | 32 | [10] |

Note: The MIC₉₀ for E. cloacae was observed to increase over the 6-year surveillance period.[10]

Methodologies for In Vitro Susceptibility Testing

The determination of in vitro antibacterial activity must adhere to standardized, reproducible protocols to ensure data integrity and clinical relevance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary authoritative bodies that publish these standards.[11][12][13]

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for quantitative susceptibility testing.[14] Its rationale is to expose a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium, allowing for the direct determination of the MIC.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL).[15][16] The choice of solvent must not affect bacterial growth at its final concentration in the assay.

-

Preparation of Microdilution Plates: A series of twofold dilutions of Cefozopran are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL. Each plate must include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Inoculum Preparation: The test organism is cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) to achieve logarithmic phase growth. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution and Plate Inoculation: The standardized suspension is diluted in CAMHB such that, after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may vary for fastidious organisms.

-

Result Interpretation: The MIC is read as the lowest concentration of Cefozopran that completely inhibits visible bacterial growth.

This self-validating system relies on the clear growth in the positive control well and the absence of growth in the negative control well to confirm the viability of the inoculum and the sterility of the medium, respectively.

Caption: Experimental workflow for MIC determination via broth microdilution.

Mechanisms of Bacterial Resistance to Cefozopran

Bacterial resistance to Cefozopran and other cephalosporins is a significant clinical concern and can arise through several primary mechanisms.[6][17] Understanding these pathways is crucial for interpreting susceptibility data and guiding therapeutic strategies.

-

β-Lactamase Production: This is the most common resistance mechanism. Bacteria acquire genes encoding for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While Cefozopran is stable against many common β-lactamases, it can be compromised by extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases, which are prevalent in Gram-negative pathogens like E. coli, Klebsiella pneumoniae, and Enterobacter spp.[6][18]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefozopran.[6][17] This mechanism is a primary driver of resistance in MRSA (mediated by the acquisition of the mecA gene encoding for the low-affinity PBP2a) and penicillin-resistant Streptococcus pneumoniae (involving mosaic alterations in existing PBP genes).

-

Reduced Permeability and Efflux: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[6] Downregulation or mutation of porin channels, through which Cefozopran enters the periplasmic space, can restrict drug access to its PBP targets.[17] Additionally, the upregulation of multidrug efflux pumps can actively transport the antibiotic out of the cell before it can reach its target.[19]

Conclusion

This compound possesses a potent, broad-spectrum in vitro antibacterial profile, with significant activity against key Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa. Its efficacy is rooted in its efficient inhibition of bacterial cell wall synthesis and its stability against many β-lactamases. The standardized evaluation of its activity, guided by CLSI and EUCAST protocols, is essential for its appropriate clinical application. Continuous surveillance is necessary to monitor for shifts in susceptibility patterns, particularly among organisms capable of producing sophisticated resistance mechanisms such as ESBLs and modified PBPs. This technical guide provides the foundational knowledge required for researchers and drug development professionals to effectively work with and understand the antibacterial attributes of Cefozopran.

References

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

-

Patsnap Synapse. (2024). What is this compound used for?[Link]

-

Livermore, D. M. (1995). β-Lactamases in laboratory and clinical resistance. Clinical Microbiology Reviews, 8(4), 557–584. [Link]

-

Pharmacology of this compound; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [Link]

-

Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(5), 345–361. [Link]

-

Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2000--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(5), 334–344. [Link]

-

Woodford, N., Ward, M. E., Kaufmann, M. E., Turton, J., Fagan, E. J., James, D., Johnson, A. P., Pike, R., Warner, M., Cheasty, T., Pearson, A., Harry, S., Leach, J. B., Loughrey, A., Lowes, J. A., & Livermore, D. M. (2007). Prevalence and mechanisms of cephalosporin resistance in Enterobacteriaceae in London and South-East England. The Journal of Antimicrobial Chemotherapy, 59(2), 318–323. [Link]

-

Akiyama, K., Hiramatsu, N., Jinbo, K., Tamura, C., Endo, H., Nishinari, C., & Suzuki, Y. (2003). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--II. Gram-negative bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 77(6), 436–450. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]

-

PharmaCompass. (n.d.). Cefozopran. [Link]

-

Akiyama, K., Hiramatsu, N., Jinbo, K., Tamura, C., Endo, H., Nishinari, C., & Suzuki, Y. (2003). [Yearly changes in antibacterial activities of cefozopran against various clinical isolates between 1996 and 2001--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 77(6), 424–435. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2002). [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--I. Gram-positive bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 76(9), 724–738. [Link]

-

Suzuki, Y., Nishinari, C., Endo, H., Tamura, C., Jinbo, K., Hiramatsu, N., Akiyama, K., & Koyama, T. (2001). [Post-marketing Surveillance of Antibacterial Activities of Cefozopran Against Various Clinical isolates--I. Gram-positive Bacteria]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 75(11), 968–981. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). Cefozopran. PubChem Compound Database. [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Giske, C. G., & Turnidge, J. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460. [Link]

-

LibreTexts Biology. (2021). 11.7: Mechanisms for Resistance. [Link]

-

Sunakawa, K., Akita, H., Sato, Y., & Iwata, S. (1997). [Antimicrobial activities of cefozopran against Streptococcus pneumoniae from children]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 71(3), 226–231. [Link]

Sources

- 2. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Cefozopran | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--I. Gram-positive bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antimicrobial activities of cefozopran against Streptococcus pneumoniae from children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--I. Gram-positive bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 12. ESCMID: EUCAST [escmid.org]

- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nih.org.pk [nih.org.pk]

- 15. goldbio.com [goldbio.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]

- 18. Prevalence and mechanisms of cephalosporin resistance in Enterobacteriaceae in London and South-East England - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs), with a Special Focus on Cefozopran Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the interaction between cephalosporin antibiotics and their primary molecular targets, the penicillin-binding proteins (PBPs). It is designed for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents. The guide delves into the fundamental principles of PBP function, the mechanism of cephalosporin-mediated inhibition, and the detailed experimental methodologies for quantifying binding affinity. While a complete PBP binding profile for the fourth-generation cephalosporin, Cefozopran, is not extensively documented in publicly available literature, this guide contextualizes its known interactions and provides a framework for its evaluation by leveraging comparative data from other well-characterized cephalosporins. The causality behind experimental choices, self-validating protocols, and a robust body of references are integrated to ensure scientific integrity and practical utility.

Introduction: The Critical Role of Penicillin-Binding Proteins and Cephalosporin Intervention

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis. Its primary component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains. The final and essential steps of peptidoglycan synthesis are catalyzed by a group of enzymes located on the inner membrane of the bacterial cell wall known as penicillin-binding proteins (PBPs).[1]

Cephalosporins, a prominent class of β-lactam antibiotics, exert their bactericidal effects by targeting and inactivating these crucial enzymes.[2] Cefozopran hydrochloride, a fourth-generation cephalosporin, shares this fundamental mechanism of action.[3] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which is attributed to its ability to penetrate the outer membrane of Gram-negative organisms and its high affinity for multiple PBPs.[3]

The core of this interaction lies in the structural mimicry of the D-alanyl-D-alanine moiety of the peptidoglycan precursor by the β-lactam ring of the cephalosporin. This allows the antibiotic to enter the active site of the PBP and form a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis. This disruption leads to a cascade of events culminating in cell lysis and bacterial death. The specific binding affinity of a cephalosporin for the various PBPs within a bacterial species is a key determinant of its antibacterial spectrum and potency.

The Landscape of Penicillin-Binding Proteins

Bacteria typically possess multiple PBPs, each with specialized roles in cell wall metabolism. They are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) PBPs.

-

High-Molecular-Weight PBPs: These are essential for bacterial viability and are the primary targets of β-lactam antibiotics. They are often bifunctional, possessing both transglycosylase (for glycan chain elongation) and transpeptidase (for peptide cross-linking) activity. Key HMW PBPs include:

-

PBP1a and PBP1b: Primarily involved in cell elongation.

-

PBP2: Crucial for maintaining the rod shape of bacilli.

-

PBP3: Essential for septum formation during cell division. Inhibition of PBP3 often leads to filamentation of the bacteria.[4]

-

-

Low-Molecular-Weight PBPs: These are generally monofunctional carboxypeptidases or endopeptidases and are not typically essential for survival. They are thought to be involved in the maturation and recycling of the peptidoglycan. PBP5 in Enterococcus faecalis is a notable example.

The specific complement of PBPs can vary between bacterial species, influencing their intrinsic susceptibility to different cephalosporins.

Quantifying the Interaction: Methodologies for Determining PBP Binding Affinity

The cornerstone of understanding a cephalosporin's activity is the quantitative assessment of its binding affinity to various PBPs. The most common metric used is the 50% inhibitory concentration (IC50) , which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled probe to a specific PBP. A lower IC50 value signifies a higher binding affinity.

Competitive Binding Assay: The Gold Standard

The most widely accepted method for determining PBP binding affinity is the competitive binding assay. This technique relies on the competition between the unlabeled test antibiotic (e.g., Cefozopran) and a labeled β-lactam probe for the active site of the PBPs.

The following protocol outlines a generalized procedure for a competitive PBP binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Caption: Workflow for Competitive PBP Binding Assay.

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation at 4°C.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means such as sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, aliquot a standardized amount of the membrane preparation.

-

Add the test cephalosporin (e.g., this compound) at a range of concentrations (typically serial dilutions).

-

Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow the antibiotic to bind to the PBPs.

-

Add a saturating concentration of a labeled β-lactam probe (e.g., [14C]benzylpenicillin or Bocillin FL) to each tube.

-

Incubate for a further 10-15 minutes to allow the probe to bind to any available PBPs.

-

-

Detection and Quantification:

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs. For radiolabeled probes, this is achieved by fluorography. For fluorescent probes, a gel imager with the appropriate excitation and emission wavelengths is used.

-

Quantify the intensity of each PBP band using densitometry software.

-

-

Data Analysis:

-

The intensity of the labeled PBP band will decrease as the concentration of the competing unlabeled antibiotic increases.

-

Plot the percentage of probe binding (relative to a control with no competing antibiotic) against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

This compound: PBP Binding Affinity and Antibacterial Activity

While comprehensive data on the PBP binding profile of Cefozopran is limited, a key study has elucidated its interaction with PBPs in Enterococcus faecalis.

A Case Study: Cefozopran and Enterococcus faecalis

Enterococcus faecalis is a challenging pathogen often exhibiting intrinsic resistance to cephalosporins. This resistance is frequently attributed to the low affinity of these antibiotics for the enterococcal PBPs. However, Cefozopran has demonstrated notable activity against this organism.

A study by Tsuchimori and Okonogi (1996) investigated the binding of Cefozopran to the PBPs of E. faecalis. Their findings highlighted that PBP 5 is a major inhibitory target of Cefozopran in this bacterium.[3]

| Parameter | Value | Reference |

| Bacterial Strain | Enterococcus faecalis TN2OO5 | [3] |

| Target PBP | PBP 5 | [3] |

| IC50 of Cefozopran | 11 mg/L | [3] |

| MIC of Cefozopran | 12.5 mg/L | [3] |

The close correlation between the IC50 for PBP 5 and the Minimum Inhibitory Concentration (MIC) strongly suggests that the inhibition of this specific PBP is the primary mechanism of Cefozopran's antibacterial action against E. faecalis.[3] In contrast, other cephalosporins like ceftazidime and cefmenoxime, which are inactive against this strain, showed no significant affinity for PBP 5.[3]

Inferred PBP Binding Profile in Other Bacteria

As a fourth-generation cephalosporin, Cefozopran's broad spectrum of activity implies a binding profile that includes high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Based on the activity of structurally related cephalosporins, it is plausible that Cefozopran exhibits strong binding to:

-

PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which would be consistent with its potent activity against these pathogens.[2][4]

-

Essential PBPs in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

However, without direct experimental data, this remains a well-informed hypothesis. Further research is required to fully delineate the PBP binding profile of Cefozopran across a wider range of clinically relevant bacteria.

The Structure-Activity Relationship: From PBP Affinity to Clinical Efficacy

The therapeutic success of a cephalosporin is a multifactorial equation where PBP binding affinity is a critical variable. The overall efficacy is also influenced by:

-

Stability to β-lactamases: Enzymes produced by resistant bacteria that can inactivate β-lactam antibiotics. Fourth-generation cephalosporins like Cefozopran generally exhibit enhanced stability against many β-lactamases.

-

Outer membrane permeability: The ability of the antibiotic to penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets.

-

Efflux pumps: Bacterial mechanisms that can actively transport antibiotics out of the cell.

The interplay of these factors determines the concentration of the antibiotic that reaches the PBPs and its effectiveness in inhibiting them.

Caption: Factors influencing the efficacy of cephalosporins.

Conclusion and Future Directions

The binding affinity of cephalosporins to penicillin-binding proteins is a fundamental determinant of their antibacterial activity. This guide has outlined the key principles and experimental methodologies used to characterize these interactions. While the available data for this compound specifically points to a strong interaction with PBP 5 in Enterococcus faecalis, a comprehensive PBP binding profile across a broader range of pathogens is an area ripe for further investigation.

Future research employing the competitive binding assays detailed herein would be invaluable in elucidating the full spectrum of Cefozopran's PBP targets. Such studies would not only enhance our understanding of this potent fourth-generation cephalosporin but also contribute to the rational design of novel β-lactam antibiotics to combat the growing challenge of antimicrobial resistance. The integration of structural biology techniques, such as X-ray crystallography, could provide atomic-level insights into the Cefozopran-PBP interaction, further guiding future drug development efforts.

References

-

Matsubara, N., Minami, S., Matsuhashi, M., Takaoka, M., & Mitsuhashi, S. (1981). Affinity of cefoperazone for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 20(2), 195–199. [Link]

-

Ogawara, H., & Nishino, T. (1981). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Journal of Antibiotics, 34(5), 553-559. [Link]

-

Tsuchimori, N., & Okonogi, K. (1996). Penicillin-binding protein 5 as an inhibitory target of cefozopran in Enterococcus faecalis. The Journal of Antimicrobial Chemotherapy, 37(3), 605–609. [Link]

Sources

- 1. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of cefoperazone for penicillin-binding proteins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Penicillin-binding protein 5 as an inhibitory target of cefozopran in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Cefozopran Hydrochloride: A Synergistic NMR and Mass Spectrometry Approach

An In-Depth Technical Guide:

Foreword: The Imperative of Structural Integrity in Advanced Cephalosporins

Cefozopran is a fourth-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan assembly.[2][3] The clinical efficacy and safety of Cefozopran hydrochloride (C₁₉H₁₇N₉O₅S₂·HCl, Molecular Weight: 551.99 g/mol ) are inextricably linked to its precise molecular structure.[2][4][5] Therefore, rigorous structural elucidation is not merely an academic exercise but a cornerstone of pharmaceutical quality control. It ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), safeguarding against potentially harmful impurities or degradants.[6][7][8]

This guide presents a holistic framework for the structural analysis of this compound, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how the integration of these powerful analytical techniques provides an unambiguous confirmation of molecular architecture.

Part 1: Elucidating the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Why NMR is the Gold Standard for Structural Mapping

NMR spectroscopy is the most powerful tool for the structural elucidation of antibiotics and other small organic molecules in solution.[9][10][11] It provides unparalleled insight into the molecular skeleton by mapping the ¹H and ¹³C atoms and their connectivity. For a molecule as complex as Cefozopran, a multi-faceted NMR approach is not just beneficial, it is essential.

The choice of experiment is dictated by the specific information required:

-

1D NMR (¹H and ¹³C): This is the foundational analysis. The ¹H NMR spectrum provides a proton census, revealing their chemical environment, integration (number of protons), and multiplicity (neighboring protons). The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.[12][13]

-

2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy) establishes ¹H-¹H connectivities, allowing us to trace proton networks through the spin system, such as within the dihydrothiazine ring or the side chains.[14]

-

HSQC (Heteronuclear Single Quantum Coherence) provides a direct, one-bond correlation between each proton and its attached carbon. This is the most reliable way to assign carbon signals.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for piecing together the complete structure. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This allows for the connection of isolated spin systems and the unambiguous placement of quaternary carbons and heteroatoms, which is vital for linking the cephem core to its complex side chains.[14][15]

-

The selection of an appropriate deuterated solvent is paramount. This compound is slightly soluble in water and freely soluble in Dimethyl sulfoxide (DMSO).[2] DMSO-d₆ is often the solvent of choice as it solubilizes the compound effectively and its residual proton signal does not obscure key regions of the spectrum.

Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to generate a comprehensive and cross-verifiable dataset. Each step builds upon the last, ensuring the final structural assignment is robust and defensible.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound reference standard.

-

Dissolve the sample in 0.6 mL of high-purity DMSO-d₆.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[12]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR {¹H}: Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

2D gCOSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.

-

2D gHSQC: Acquire a gradient-selected HSQC spectrum to identify direct ¹H-¹³C correlations.

-

2D gHMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond correlations.

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

-

Integrate the ¹H spectrum to determine relative proton counts.

-

Systematically analyze the 2D spectra to build molecular fragments and connect them to form the final structure of Cefozopran.

-

Visualization & Formatting: Workflow and Data Summary

The logical flow of an NMR-based structural elucidation project ensures that data from simpler experiments informs the setup and interpretation of more complex ones.

Caption: Workflow for NMR-based structural elucidation of Cefozopran.

Data Presentation: Predicted NMR Chemical Shifts for Cefozopran

While a full assignment requires experimental data, the following table summarizes the expected chemical shift (δ) regions for key functional groups in Cefozopran, based on typical values for cephalosporin derivatives.[14][15][16]

| Structural Moiety | Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| β-Lactam Ring | ¹H | 5.0 - 6.0 | Protons on the strained four-membered ring are significantly deshielded. |

| ¹³C | 165 - 175 (C=O), 55 - 65 (CH) | The carbonyl carbon is highly deshielded. | |

| Dihydrothiazine Ring | ¹H | 3.0 - 4.0 (CH₂) | Protons of the methylene group adjacent to the sulfur atom. |

| ¹³C | 25 - 35 (CH₂) | Aliphatic carbon signals. | |

| Aminothiadiazole Ring | ¹H | 7.0 - 8.0 (NH₂) | Labile protons of the primary amine, signal may be broad. |

| ¹³C | 160 - 175 | Aromatic carbons in a heteroaromatic system. | |

| Methoxyimino Group (-N-OCH₃) | ¹H | ~4.0 (s, 3H) | A characteristic sharp singlet for the methoxy protons. |

| ¹³C | ~60 | The methoxy carbon. | |

| Imidazo[1,2-b]pyridazine Moiety | ¹H | 7.5 - 9.0 | Protons on the fused aromatic ring system are in the deshielded aromatic region. |

| ¹³C | 115 - 150 | Aromatic carbons. |

Part 2: Confirming Identity and Connectivity with Mass Spectrometry (MS)

Expertise & Experience: Why MS is Essential for Confirmation

Mass spectrometry is a powerful complementary technique to NMR.[8][17] While NMR maps the structure, MS provides two critical pieces of evidence:

-

Accurate Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the parent molecule with enough accuracy to confirm its elemental composition, providing strong evidence for the molecular formula.

-